

# Oral vs. Topical Pritelivir Mesylate: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Pritelivir mesylate |           |
| Cat. No.:            | B1678234            | Get Quote |

#### For Immediate Release

This guide provides a comprehensive comparison of the efficacy of oral and topical formulations of **Pritelivir mesylate**, a first-in-class helicase-primase inhibitor for the treatment of Herpes Simplex Virus (HSV) infections. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of available clinical trial data, experimental protocols, and the underlying mechanism of action.

### **Executive Summary**

Pritelivir, developed by AiCuris Anti-infective Cures AG, offers a novel mechanism of action against HSV-1 and HSV-2 by targeting the viral helicase-primase complex, which is essential for viral DNA replication.[1][2] This mode of action is distinct from currently available nucleoside analogues, making it a promising candidate for treating infections, including those resistant to standard therapies.[2] Clinical development has progressed for both oral and topical formulations, with the oral route being more extensively studied in late-stage clinical trials, particularly in immunocompromised patients with acyclovir-resistant HSV infections. While the oral formulation has demonstrated statistically significant superiority in lesion healing compared to standard of care in a Phase 3 trial, the quantitative efficacy data from the Phase 2 trial of the topical formulation has not yet been publicly released.

# Data Presentation: Quantitative Efficacy Comparison



The following tables summarize the available quantitative data from key clinical trials of oral **Pritelivir mesylate**. As of the date of this publication, detailed efficacy results from the Phase 2 trial of topical Pritelivir (LipP1, NCT02871492) have not been made publicly available.

Table 1: Efficacy of Oral Pritelivir in Immunocompromised Patients with Acyclovir-Resistant Mucocutaneous HSV Infections (PRIOH-1, Phase 3)

| Endpoint                                      | Oral Pritelivir        | Standard of Care<br>(Investigator's<br>Choice*) | p-value    |
|-----------------------------------------------|------------------------|-------------------------------------------------|------------|
| Complete Lesion<br>Healing (up to 28<br>days) | Statistically Superior | -                                               | 0.0047[3]  |
| Complete Lesion<br>Healing (up to 42<br>days) | Statistically Superior | -                                               | <0.0001[3] |

<sup>\*</sup>Standard of Care included foscarnet, cidofovir, compounded topical cidofovir, or imiquimod.[3]

Table 2: Efficacy of Oral Pritelivir vs. Valacyclovir in Patients with Recurrent Genital HSV-2 (Phase 2, NCT01658826)

| Endpoint                                         | Oral Pritelivir<br>(100 mg daily) | Valacyclovir<br>(500 mg daily) | Relative Risk<br>(RR) [95% CI] | p-value |
|--------------------------------------------------|-----------------------------------|--------------------------------|--------------------------------|---------|
| Genital HSV<br>Shedding (% of<br>swabs positive) | 2.4%[4][5]                        | 5.3%[4][5]                     | 0.42 [0.21 to<br>0.82][4]      | 0.01[4] |
| Days with<br>Genital Lesions                     | 1.9%[4]                           | 3.9%[4]                        | 0.40 [0.17 to<br>0.96][4]      | 0.04[4] |
| Days with Pain                                   | 4.0%[6]                           | 6.7%[6]                        | -                              | -       |

Table 3: Clinical Development of Topical Pritelivir 5% Ointment (LipP1, Phase 2, NCT02871492)



| Endpoint                                           | Pritelivir 5%<br>Ointment   | Placebo                     | Zovirax® Cream              |
|----------------------------------------------------|-----------------------------|-----------------------------|-----------------------------|
| Proportion of subjects with non-ulcerative lesions | Data not publicly available | Data not publicly available | Data not publicly available |

## Experimental Protocols Oral Pritelivir: PRIOH-1 Phase 2/3 Trial (NCT03073967)

- Objective: To assess the efficacy and safety of oral Pritelivir compared to standard of care for the treatment of acyclovir-resistant mucocutaneous HSV infections in immunocompromised subjects.[7]
- Study Design: A randomized, open-label, multi-center, comparative trial.[7]
- Patient Population: Immunocompromised men and women (≥16 years) with acyclovirresistant mucocutaneous HSV infections.[8]
- Intervention:
  - Pritelivir Arm: 400 mg loading dose on day 1, followed by 100 mg once daily.[3]
  - Standard of Care Arm: Investigator's choice of foscarnet (intravenous), cidofovir (intravenous or topical), or imiquimod (topical).
- Primary Endpoint: Proportion of subjects with all lesions healed within 28 days.
- Method of Assessment: Lesion healing was assessed by the investigator. Viral DNA from lesion swabs was quantified by real-time PCR.[6]

#### Topical Pritelivir: LipP1 Phase 2 Trial (NCT02871492)

• Objective: To assess the efficacy and safety of Pritelivir 5% w/w ointment for the treatment of recurrent herpes labialis in adults compared to placebo and Zovirax® Cream.[9]



- Study Design: A randomized, double-blind, multi-center, three-arm parallel-group, comparative trial.[9]
- Patient Population: Healthy men and women (≥18 years) with a history of ≥4 recurrences of herpes labialis in the previous 12 months.[9]
- Intervention:
  - Pritelivir Arm: Pritelivir 5% ointment applied to the affected area 5 times daily for 4 days.
  - Placebo Arm: Vehicle ointment without Pritelivir applied 5 times daily for 4 days.
  - Active Comparator Arm: Zovirax® (acyclovir) Cream applied 5 times daily for 4 days.[9]
- Primary Endpoint: Proportion of subjects with non-ulcerative lesions.
- Method of Assessment: Subjects initiated treatment within one hour of the first sign or symptom of a recurrence. Lesion status was documented daily in a diary and assessed by the investigator until complete healing (maximum of 13 days).[9]

## Mandatory Visualizations Mechanism of Action of Pritelivir



Click to download full resolution via product page



Caption: Mechanism of Pritelivir as a helicase-primase inhibitor.

### **Experimental Workflow for Oral Pritelivir (PRIOH-1 Trial)**



Click to download full resolution via product page

Caption: Experimental workflow for the PRIOH-1 oral pritelivir trial.

### **Experimental Workflow for Topical Pritelivir (LipP1 Trial)**





Click to download full resolution via product page

Caption: Experimental workflow for the LipP1 topical pritelivir trial.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. AiCuris Anti-infective Cures reports positive phase I trial results of pritelivir for cold sores Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial Aicuris [aicuris.com]
- 3. Aicuris Presents Positive Phase 2 Results for Pritelivir [globenewswire.com]
- 4. Effect of Pritelivir Compared With Valacyclovir on Genital HSV-2 Shedding in Patients With Frequent Recurrences: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. biospace.com [biospace.com]
- 7. AiCuris Announces Milestone Achievements Further Validating its Pipeline of Anti-viral Solutions for Immunocompromised Patients [businesswire.com]
- 8. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 9. Press Releases Archive Aicuris [aicuris.com]
- To cite this document: BenchChem. [Oral vs. Topical Pritelivir Mesylate: A Comparative Efficacy Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678234#comparing-oral-versus-topical-pritelivir-mesylate-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com